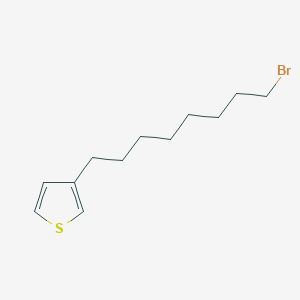
3-(8-Bromooctyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(8-Bromooctyl)thiophene is an organic compound with the molecular formula C12H19BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(8-Bromooctyl)thiophene can be synthesized through a nucleophilic aliphatic substitution reaction. The process involves the reaction of this compound with an appropriate nucleophile, such as sodium azide, to form 3-(8′-Azidooctyl)thiophene .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques, ensuring high yield and purity through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: 3-(8-Bromooctyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as azides or amines.
Oxidation and Reduction Reactions: Thiophene derivatives can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in an appropriate solvent.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed:
3-(8′-Azidooctyl)thiophene: Formed through nucleophilic substitution.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Scientific Research Applications
3-(8-Bromooctyl)thiophene has diverse applications in scientific research:
Organic Electronics: Used in the synthesis of conjugated polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Material Science: Incorporated into hybrid materials for enhanced electronic properties.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 3-(8-Bromooctyl)thiophene in organic electronics involves its ability to form π-conjugated systems, facilitating charge transport. The bromine atom allows for further functionalization, enabling the tuning of electronic properties .
Comparison with Similar Compounds
3-(8′-Azidooctyl)thiophene: Similar structure but with an azide group instead of bromine.
Thiophene Derivatives: Various thiophene-based compounds with different substituents, such as alkyl or aryl groups.
Uniqueness: 3-(8-Bromooctyl)thiophene is unique due to its specific bromooctyl substitution, which provides distinct reactivity and functionalization potential compared to other thiophene derivatives .
Properties
Molecular Formula |
C12H19BrS |
|---|---|
Molecular Weight |
275.25 g/mol |
IUPAC Name |
3-(8-bromooctyl)thiophene |
InChI |
InChI=1S/C12H19BrS/c13-9-6-4-2-1-3-5-7-12-8-10-14-11-12/h8,10-11H,1-7,9H2 |
InChI Key |
HNYHTJIDBAKGPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




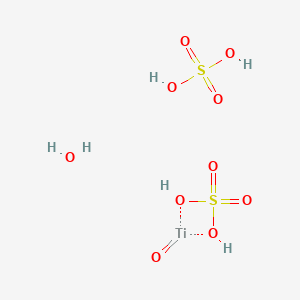
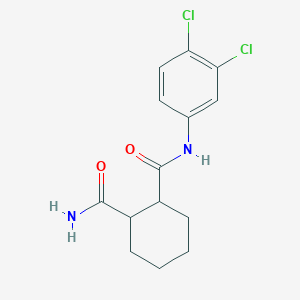
![8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13389435.png)

![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13389461.png)
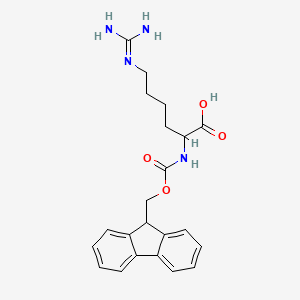

![4-[[3a-[2-[[1-(4-chlorophenyl)cyclopropyl]amino]-2-oxoacetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B13389477.png)
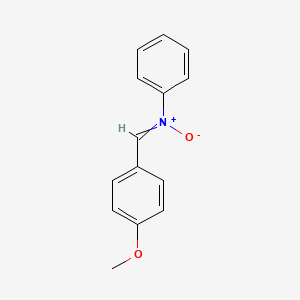
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13389486.png)
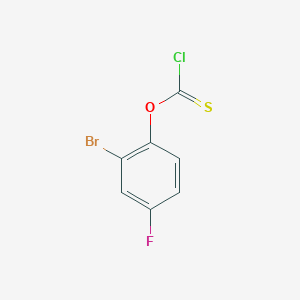
![Sodium 6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonylamino]-3,3-dimethyl-7-oxidanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate](/img/structure/B13389497.png)
